1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}butan-1-one
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Overview
Description
1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}butan-1-one is a chemical compound with the molecular formula C15H23N3O and a molecular weight of 261.369 g/mol It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
The synthesis of 1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}butan-1-one typically involves the reaction of piperazine with a butyryl chloride derivative and a pyridine derivative. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: Piperazine is reacted with butyryl chloride in the presence of a base to form 1-butyrylpiperazine.
Step 2: The resulting 1-butyrylpiperazine is then reacted with a pyridine derivative to form this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}butan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions depend on the specific conditions and reagents used.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives of the original compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
Scientific Research Applications
1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}butan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}butan-1-one involves its interaction with specific molecular targets in the body. The compound may act on receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}butan-1-one can be compared with other piperazine derivatives, such as:
1-(2-Pyridinyl)piperazine: Known for its use as a selective α2-adrenergic receptor antagonist.
1-Butyryl-4-cinnamylpiperazine: Another derivative with different pharmacological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H23N3O |
---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
1-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C15H23N3O/c1-2-5-15(19)18-12-10-17(11-13-18)9-7-14-6-3-4-8-16-14/h3-4,6,8H,2,5,7,9-13H2,1H3 |
InChI Key |
AIRRFPYAEBFYRO-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1CCN(CC1)CCC2=CC=CC=N2 |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)CCC2=CC=CC=N2 |
Origin of Product |
United States |
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